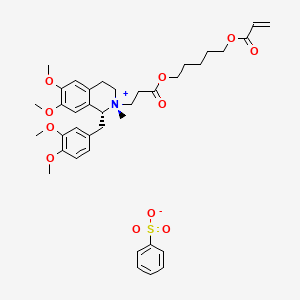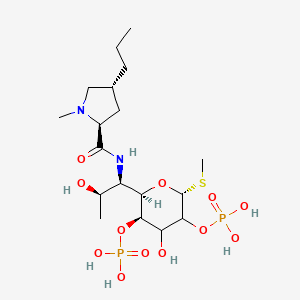
Lincomycin 2,4-Diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lincomycin 2,4-Diphosphate is a derivative of lincomycin, a lincosamide antibiotic. Lincomycin itself is derived from the soil bacterium Streptomyces lincolnensis. This compound is known for its antibacterial properties, particularly against Gram-positive bacteria. This compound is used in various scientific and medical applications due to its enhanced solubility and stability compared to lincomycin.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lincomycin 2,4-Diphosphate involves the phosphorylation of lincomycin. The process typically includes the reaction of lincomycin with phosphoric acid or its derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves fermentation of Streptomyces lincolnensis to produce lincomycin, followed by its chemical modification to introduce the diphosphate groups. The production process is optimized for high yield and purity, with stringent quality control measures in place.
化学反応の分析
Types of Reactions: Lincomycin 2,4-Diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions, particularly at the phosphate groups, can lead to the formation of new derivatives with varied properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Phosphorylation reagents like phosphoric acid and its derivatives are employed.
Major Products Formed:
科学的研究の応用
Lincomycin 2,4-Diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and potential for forming new compounds.
Biology: Employed in studies involving bacterial resistance and the development of new antibiotics.
Medicine: Investigated for its potential in treating bacterial infections, especially in cases where other antibiotics are ineffective.
Industry: Utilized in the production of veterinary medicines and as a standard in analytical chemistry for quality control.
作用機序
Lincomycin 2,4-Diphosphate exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits protein synthesis by preventing the translocation of peptidyl-tRNA from the A-site to the P-site. The compound specifically targets the 23S rRNA within the ribosome, leading to the inhibition of bacterial growth and replication.
類似化合物との比較
Clindamycin: A semisynthetic derivative of lincomycin with a chlorine atom replacing the hydroxyl group.
Lincomycin: The parent compound from which Lincomycin 2,4-Diphosphate is derived.
Comparison:
This compound vs. Clindamycin: this compound has enhanced solubility and stability, making it more suitable for certain applications. Clindamycin, however, is more potent against a broader range of bacteria.
This compound vs. Lincomycin: The diphosphate derivative offers better solubility and stability, which can be advantageous in both research and therapeutic contexts.
特性
分子式 |
C18H36N2O12P2S |
|---|---|
分子量 |
566.5 g/mol |
IUPAC名 |
[(2R,3R,6R)-4-hydroxy-2-[(1R,2R)-2-hydroxy-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H36N2O12P2S/c1-5-6-10-7-11(20(3)8-10)17(23)19-12(9(2)21)14-15(31-33(24,25)26)13(22)16(18(30-14)35-4)32-34(27,28)29/h9-16,18,21-22H,5-8H2,1-4H3,(H,19,23)(H2,24,25,26)(H2,27,28,29)/t9-,10-,11+,12-,13?,14-,15-,16?,18-/m1/s1 |
InChIキー |
GQOJXCBQPMDETP-DUWVIQLRSA-N |
異性体SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)[C@@H](C)O |
正規SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


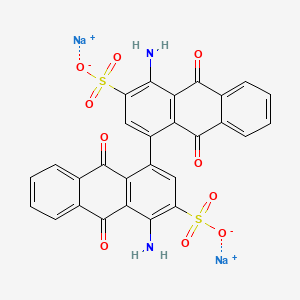

![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)
![4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B13848735.png)
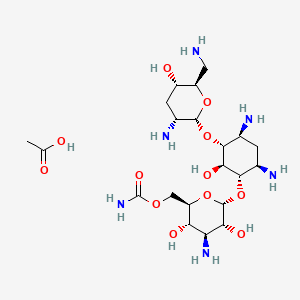
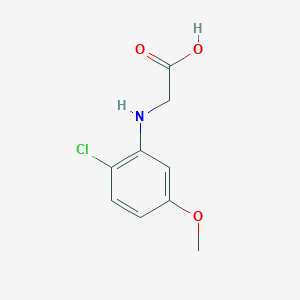
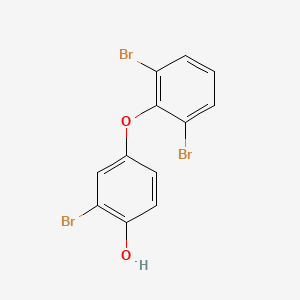

![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)
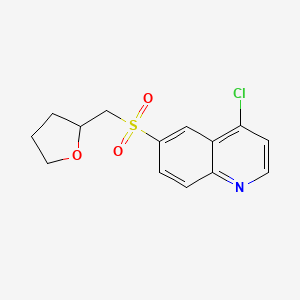

![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)
